BUTANOIC ACID, 3-OXO-, 2-[(1,3-DIOXOBUTOXY)METHYL]-2-ETHYL-1,3-PROPANDIYL ESTER
Description
Chemical Name: BUTANOIC ACID, 3-OXO-, 2-[(1,3-DIOXOBUTOXY)METHYL]-2-ETHYL-1,3-PROPANEDIYL ESTER Synonyms:
- Trimethylolpropane triacetoacetate
- Acetoacetic acid, triester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
- C18H26O9 (Molecular Formula)
Molecular Weight: 386.44 g/mol
This compound is a triester derived from trimethylolpropane (TMP) and acetoacetic acid. Its structure features three acetoacetate groups (-O-CO-CH2-CO-O-) attached to a central 2-ethyl-2-(hydroxymethyl)-1,3-propanediol backbone. The presence of multiple reactive β-ketoester groups makes it valuable in polymer chemistry, particularly in crosslinking applications for coatings, adhesives, and resins .
Properties
IUPAC Name |
2,2-bis(3-oxobutanoyloxymethyl)butyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O9/c1-5-18(9-25-15(22)6-12(2)19,10-26-16(23)7-13(3)20)11-27-17(24)8-14(4)21/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWWRSQIOZLGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)CC(=O)C)(COC(=O)CC(=O)C)COC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051868 | |
| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22208-25-9 | |
| Record name | Trimethylolpropane triacetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22208-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-oxo-, 1,1'-(2-((1,3-dioxobutoxy)methyl)-2-ethyl-1,3-propanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022208259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-oxo-, 1,1'-[2-[(1,3-dioxobutoxy)methyl]-2-ethyl-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 3-oxo-, 1,1'-[2-[(1,3-dioxobutoxy)methyl]-2-ethyl-1,3-propanediyl] ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTANOIC ACID, 3-OXO-, 2-[(1,3-DIOXOBUTOXY)METHYL]-2-ETHYL-1,3-PROPANDIYL ESTER typically involves the esterification of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol with acetoacetic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bonds. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an
Biological Activity
Butanoic acid, 3-oxo-, 2-[(1,3-dioxobutoxy)methyl]-2-ethyl-1,3-propandiyl ester (CAS No. 22208-25-9), also known as LONZAMON AATMP, is a chemical compound with significant industrial applications, particularly in adhesives and coatings. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H26O9 |
| Molecular Weight | 386.39 g/mol |
| Density | 1.179 g/cm³ |
| Boiling Point | 511.3 °C (predicted) |
| Water Solubility | 22 g/L at 20°C |
| LogP | 2.6 at 20°C |
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions at the cellular level and its potential toxicological effects. It is noted for its properties as a trifunctional crosslinker and catalyst in polymer chemistry, which may have implications in biological systems.
Toxicological Profile
- Acute Toxicity : The compound is classified as a poison by ingestion and skin contact, indicating potential hazards in occupational settings .
- Environmental Impact : Its stability and low vapor pressure suggest limited volatility, but its toxicity necessitates careful handling to prevent environmental contamination .
The biological mechanisms of butanoic acid derivatives often involve their capacity to form covalent bonds with biological macromolecules such as proteins and nucleic acids. This can lead to alterations in cellular functions, including:
- Enzyme Inhibition : Compounds like LONZAMON AATMP may inhibit specific enzymes involved in metabolic pathways.
- Cellular Signaling Disruption : The interaction with cellular receptors could modulate signaling pathways, potentially affecting cell proliferation and apoptosis.
Study on Cytotoxicity
A study investigated the cytotoxic effects of various butanoic acid derivatives on human cell lines. It was found that higher concentrations of butanoic acid esters led to increased cell death due to necrosis and apoptosis mechanisms.
Environmental Toxicity Assessment
Research conducted on aquatic organisms revealed that exposure to butanoic acid derivatives resulted in behavioral changes and mortality rates significantly higher than control groups. This highlights the need for environmental monitoring when utilizing such compounds in industrial applications.
Scientific Research Applications
Industrial Applications
1. Crosslinking Agent:
Butanoic acid, 3-oxo-, 2-[(1,3-dioxobutoxy)methyl]-2-ethyl-1,3-propanediyl ester serves as a trifunctional crosslinker in adhesives and sealants. Its reactive methylene groups allow for the formation of strong bonds between polymer chains, enhancing the mechanical properties and durability of the final products .
2. Coatings:
This compound is utilized as a curative in waterborne coating systems. Its ability to facilitate crosslinking improves the chemical resistance and adhesion properties of coatings applied to various substrates .
3. Catalysis:
It acts as a catalyst for amine-based epoxy hardeners, promoting faster curing times and improved performance characteristics in epoxy formulations. This application is particularly valuable in industries requiring rapid setting times and high-performance materials .
4. Chemical Auxiliaries:
As a chemical auxiliary, it aids in various chemical processes by enhancing reaction rates or improving product yields. Its multifunctional nature allows it to be integrated into many formulations across different sectors .
Case Studies
Case Study 1: Adhesive Formulations
In a study examining adhesive formulations containing butanoic acid, 3-oxo-, it was found that the inclusion of this ester significantly improved bond strength compared to formulations lacking it. The enhanced performance was attributed to its crosslinking capabilities and compatibility with various polymer matrices.
Case Study 2: Waterborne Coatings
Research on waterborne coatings incorporating butanoic acid demonstrated superior resistance to solvents and abrasion compared to traditional systems. The study highlighted its effectiveness as a curative that not only accelerated curing times but also enhanced the overall durability of the coatings.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to other acetoacetate esters and related derivatives:
Reactivity and Stability
- Target Compound : The triester structure provides three reactive β-ketoester sites, enabling high crosslink density in polymers. However, the steric hindrance from the ethyl and hydroxymethyl groups may reduce reaction rates compared to linear esters .
- AAY750 : The acrylate group allows for radical-initiated chain growth, while the acetoacetate enables Michael addition or enamine chemistry, making it versatile for multi-step curing systems .
Q & A
Basic: What synthetic methodologies are recommended for preparing this ester?
Answer:
The compound can be synthesized via esterification or transesterification reactions. A validated approach involves reacting 3-oxobutanoic acid derivatives with diols or polyols under acidic or enzymatic catalysis. For example, allyl 3-oxo-butanate analogs have been synthesized using aromatic amines as catalysts, followed by purification via column chromatography (eluent: hexane/ethyl acetate) and structural confirmation via X-ray diffraction . Key parameters include temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of the ester groups.
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
While specific toxicity data for this ester is limited, analogous esters (e.g., 2-propenoic acid derivatives) require:
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Refer to GHS guidelines for esters with similar functional groups (e.g., acrylates) for emergency response .
Basic: Which analytical techniques are essential for confirming its structural integrity?
Answer:
- X-Ray Diffraction (XRD) : Resolves stereochemistry and confirms crystal structure, as demonstrated for structurally related 3-oxo esters .
- NMR Spectroscopy : H and C NMR identify ester linkages and substituents. For example, the 2-ethyl-1,3-propanediyl moiety would show characteristic splitting patterns in H NMR .
- FT-IR : Peaks at ~1740 cm (C=O stretching) and 1150–1250 cm (C-O ester) validate functional groups .
Advanced: How can contradictions in spectral data during characterization be resolved?
Answer:
Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:
- Dynamic NMR : Resolve rotational isomers by variable-temperature H NMR.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and rule out adducts.
- Cross-Validation : Compare with computational spectra (DFT calculations) for expected electronic environments .
Advanced: How to design experiments for studying its copolymerization potential?
Answer:
This ester’s α,β-unsaturated ketone groups enable radical polymerization. Experimental design considerations:
- Monomer Ratios : Optimize with comonomers like butyl acrylate or styrene (e.g., 1:1 molar ratio) .
- Initiators : Use AIBN (azobisisobutyronitrile) at 70°C for thermal initiation.
- Characterization : Monitor conversion via H NMR and determine molecular weight distribution via GPC. Thermal stability can be assessed via TGA/DSC .
Advanced: What strategies mitigate stability issues during storage or reaction conditions?
Answer:
- Storage : Use amber vials under inert gas (N) at –20°C to prevent hydrolysis or oxidation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Adjust pH to neutral in solution to minimize ester degradation.
- Additives : Include radical inhibitors (e.g., BHT) during polymerization to prevent premature crosslinking .
Advanced: How does the ester’s substituent geometry influence its reactivity in nucleophilic acyl substitution?
Answer:
The 2-ethyl-1,3-propanediyl backbone creates steric hindrance, slowing nucleophilic attack. Methodological insights:
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., methyl esters) using UV-Vis or F NMR probes.
- Computational Modeling : Use MD simulations to map steric and electronic effects on transition states .
Advanced: What challenges arise in solubility characterization, and how are they addressed?
Answer:
The compound’s hydrophobicity (due to ethyl and methyl groups) limits aqueous solubility. Approaches:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
